(4-nitrophenyl)methyl N-benzylcarbamate
Description
Significance of Carbamate (B1207046) Functionalities in Modern Synthetic Methodologies
Carbamate functionalities are integral to contemporary organic synthesis due to their unique structural and electronic properties. cymitquimica.comresearchgate.net They are recognized for their stability, serving as robust protecting groups for amines. emerginginvestigators.org This stability, coupled with their ability to be cleaved under specific and often mild conditions, allows for the selective unmasking of the amine group at a desired stage of a synthetic sequence. Beyond their role as protecting groups, carbamates are key components in the synthesis of a wide range of important organic molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net Their ability to participate in a variety of chemical transformations makes them valuable building blocks for constructing complex molecular frameworks.
Role of Activated Aryl Carbamates as Key Intermediates and Reagents
Aryl carbamates, particularly those bearing electron-withdrawing substituents on the aromatic ring, are classified as "activated" carbamates. The presence of these substituents, such as a nitro group, renders the carbonyl carbon of the carbamate more electrophilic. This heightened electrophilicity makes the carbamate an excellent acylating agent.
The 4-nitrophenyl group is a particularly effective activating group. The strong electron-withdrawing nature of the nitro group at the para position facilitates the departure of the 4-nitrophenoxide ion, which is a good leaving group. This activation transforms the otherwise relatively stable carbamate into a reactive species capable of undergoing nucleophilic attack by a variety of nucleophiles, such as amines and alcohols. Consequently, activated aryl carbamates, including those derived from 4-nitrophenol (B140041), are widely employed as key intermediates and reagents for the efficient formation of other carbamates, ureas, and related functional groups. nih.govresearchgate.net
Overview of (4-Nitrophenyl)methyl N-Benzylcarbamate in Advanced Chemical Research
This compound is a specific example of an activated aryl carbamate that has found utility in advanced chemical research. This compound serves as a stable, crystalline solid that can be conveniently handled and stored. Its primary application lies in its role as a versatile reagent for the synthesis of substituted ureas. bioorganic-chemistry.com The presence of the 4-nitrophenyl group activates the carbamate for nucleophilic attack by amines, while the benzyl (B1604629) group provides a stable protecting group that can be subsequently removed under standard hydrogenolysis conditions. researchgate.netbioorganic-chemistry.com This two-step, one-pot potential makes it a valuable tool for the construction of monosubstituted ureas, which are important structural motifs in medicinal chemistry and materials science. bioorganic-chemistry.com
Chemical Properties and Synthesis of this compound
A comprehensive understanding of the chemical properties and synthesis of this compound is essential for its effective application in organic synthesis.
| Property | Value |
| CAS Number | 124068-97-9 |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Appearance | White to light yellow powder/crystals |
| Melting Point | 130-134 °C |
Data sourced from multiple chemical suppliers and databases. echemi.com
The synthesis of this compound is typically achieved through the reaction of benzylamine (B48309) with 4-nitrophenylchloroformate. bioorganic-chemistry.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction mixture is often refluxed to ensure complete conversion. The product can then be isolated and purified by standard techniques such as washing and recrystallization to yield the desired carbamate as a colorless to pale yellow solid. bioorganic-chemistry.com
Research Applications of this compound
The primary research application of this compound is as a reagent for the synthesis of monosubstituted ureas. This methodology offers a versatile and efficient alternative to the use of more hazardous reagents like isocyanates.
The general procedure involves the reaction of this compound with a primary or secondary amine in a suitable solvent, such as dichloromethane (B109758), often in the presence of a mild base like triethylamine. bioorganic-chemistry.com This reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the carbamate, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of a benzyl-protected urea (B33335). The benzyl group can then be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to afford the final monosubstituted urea in high yield and purity. bioorganic-chemistry.com
A key advantage of this reagent is its applicability to a wide range of amines, including those with complex structures and those that are water-soluble, such as aminoglycoside antibiotics. researchgate.netbioorganic-chemistry.com
The following table summarizes the two-step conversion of various amines into their corresponding monosubstituted ureas using this compound, highlighting the yields of the intermediate N-benzyl ureas.
| Amine | N-Benzyl Urea Product | Yield (%) |
| Cyclohexanemethylamine | N-Benzyl-N'-(cyclohexylmethyl)urea | 92 |
| Benzylamine | N,N'-Dibenzylurea | 95 |
| (R)-(+)-α-Methylbenzylamine | N-Benzyl-N'-((R)-α-methylbenzyl)urea | 93 |
| Piperidine | N-Benzyl-N-pentamethyleneurea | 90 |
| Aniline (B41778) | N-Benzyl-N'-phenylurea | 88 |
Data adapted from a study by Liu et al. (2001) in Tetrahedron Letters. bioorganic-chemistry.com
This methodology provides a reliable and adaptable route for the synthesis of a diverse library of monosubstituted ureas, which are valuable for screening in drug discovery and for the development of new materials.
Structure
3D Structure
Properties
CAS No. |
56379-93-2 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-benzylcarbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)21-11-13-6-8-14(9-7-13)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI Key |
DUNJWJJQJBAYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 4 Nitrophenyl Methyl N Benzylcarbamate and Analogous Activated Carbamates
Direct Acylation Routes for N-Benzylcarbamate Formation
The most straightforward method for the synthesis of N-benzylcarbamates involves the direct acylation of benzylamine (B48309) with a suitable chloroformate precursor. This approach is widely utilized due to its reliability and the commercial availability of the starting materials.
The synthesis of (4-nitrophenyl)methyl N-benzylcarbamate is effectively achieved through the nucleophilic acyl substitution reaction between benzylamine and 4-nitrophenyl chloroformate. In this reaction, the nucleophilic nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion, facilitated by a base, yields the desired carbamate (B1207046) product.
A documented procedure involves dissolving 4-nitrophenyl chloroformate in methylene (B1212753) chloride and cooling the solution in an ice bath. emerginginvestigators.org A base, such as triethylamine (B128534), is added, followed by the dropwise addition of benzylamine. emerginginvestigators.org The reaction progress is monitored to completion, typically using thin-layer chromatography (TLC). emerginginvestigators.org This method has been reported to produce the target compound, this compound, as off-white crystals in a 72% yield after purification by silica (B1680970) gel flash chromatography. emerginginvestigators.org A similar strategy, reacting aniline (B41778) with 4-nitrophenyl chloroformate in the presence of pyridine (B92270), has also been successfully employed for the synthesis of the corresponding N-phenylcarbamate. nih.gov
The efficiency and yield of the acylation reaction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of base, solvent, and reaction temperature.
Bases are crucial for neutralizing the hydrogen chloride generated during the reaction. Tertiary amines like triethylamine or pyridine are commonly used for this purpose. emerginginvestigators.orgnih.gov The choice of solvent is also critical; solvents such as methylene chloride are effective for this transformation as they are relatively inert and can dissolve the reactants. emerginginvestigators.org
Temperature control is another important factor. The reaction is often initiated at a reduced temperature (e.g., in an ice bath) to manage the exothermic nature of the acylation and to minimize potential side reactions. emerginginvestigators.org In some related syntheses, the reaction mixture is subsequently heated, for instance, by refluxing overnight, to ensure the reaction goes to completion. nih.gov The optimal conditions are a balance between reaction rate and selectivity, aiming to maximize the yield of the desired carbamate while minimizing the formation of impurities.
Table 1: Reaction Condition Parameters for Acylation
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Amine | Benzylamine | Aniline | emerginginvestigators.org, nih.gov |
| Acylating Agent | 4-Nitrophenyl Chloroformate | 4-Nitrophenyl Chloroformate | emerginginvestigators.org, nih.gov |
| Base | Triethylamine | Pyridine | emerginginvestigators.org, nih.gov |
| Solvent | Methylene Chloride | Methylene Chloride | emerginginvestigators.org, nih.gov |
| Temperature | Ice Bath to Room Temp. | Ice Water to Reflux | emerginginvestigators.org, nih.gov |
| Yield | 72% | 90% | emerginginvestigators.org, nih.gov |
Preparation of Related Activated N-Alkylcarbamate Analogs
The synthetic principles applied to N-benzylcarbamate can be extended to a broader range of N-alkylcarbamate analogs. Methodologies have been developed to improve yields and simplify purification, particularly for more challenging or water-soluble substrates.
An efficient method for preparing 4-nitrophenyl N-alkylcarbamates involves the reaction of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts. researchgate.net This approach is particularly advantageous as it often utilizes stable and readily available starting materials. The reaction is typically carried out in the presence of a solid inorganic base, such as anhydrous sodium carbonate, in an organic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN). researchgate.net This method has been shown to produce various N-alkylcarbamate analogs in excellent yields. researchgate.net Notably, the synthesis of 4-nitrophenyl N-methylcarbamate, a safer substitute for the highly toxic methyl isocyanate, can be achieved in quantitative yield (≥95% purity) using this protocol. researchgate.net
To further enhance reaction efficiency and simplify product isolation, biphasic synthetic protocols have been developed. A solid-liquid biphasic system, employing an organic solvent and a solid base, has proven to be highly effective for the synthesis of 4-nitrophenyl N-alkylcarbamates. researchgate.net
In this protocol, the reaction between 4-nitrophenyl chloroformate and an alkylammonium hydrochloride salt is performed in the presence of solid anhydrous sodium carbonate. researchgate.net The base neutralizes the generated HCl without introducing a soluble base that might complicate the workup. This method results in excellent yields of the desired carbamates. researchgate.net A significant advantage of this biphasic system is the simplified purification process; the final product is often obtained with high purity by simply filtering off the solid inorganic salts and evaporating the solvent. researchgate.net
Table 2: Biphasic Synthesis of 4-Nitrophenyl N-Alkylcarbamates
| Alkyl Group | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| Methyl | CH2Cl2 or CH3CN | Anhydrous Na2CO3 | Quantitative (≥95%) | researchgate.net |
General Approaches to Activated Aryl Carbamates
Beyond the direct acylation of amines, several other general strategies exist for the synthesis of activated aryl carbamates, reflecting the importance of this class of compounds in synthetic chemistry.
4-Nitrophenyl chloroformate stands out as a versatile coupling reagent for the synthesis of not only carbamates but also carbonates by reacting with various nucleophiles, typically in the presence of an amine base at room temperature. researchgate.netepa.gov
Alternative modern synthetic methods have also been established. One such method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). mit.edu In this one-pot process, an aryl isocyanate is generated in situ and subsequently trapped with an alcohol to furnish the corresponding N-aryl carbamate. mit.edu
Another innovative approach involves a metal-free, organocatalyzed synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines. nih.gov This reaction proceeds under very mild conditions using triazabicyclodecene (TBD) as an effective organocatalyst, offering a sustainable route to a wide array of N-aryl carbamate synthons in good to excellent yields. nih.gov Furthermore, one-pot procedures for O-aryl carbamates have been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ from amines and then reacted with phenols, avoiding the need to handle sensitive intermediates directly. organic-chemistry.org These diverse methods highlight the flexibility and adaptability of synthetic strategies for accessing valuable activated aryl carbamate structures.
Mechanistic Elucidations of 4 Nitrophenyl Methyl N Benzylcarbamate Reactivity
Kinetics and Mechanisms of Hydrolytic Decomposition
The hydrolytic decomposition of (4-nitrophenyl)methyl N-benzylcarbamate is significantly influenced by the reaction conditions, particularly the pH. The presence of the electron-withdrawing 4-nitrophenyl group activates the carbonyl carbon towards nucleophilic attack and stabilizes the leaving phenoxide group, making its cleavage a trackable process.
Base-Catalyzed Hydrolysis Pathways and Rate Determination
The base-catalyzed hydrolysis of N-substituted aryl carbamates, such as this compound, is understood to proceed through an Elimination-conjugate Base (E1cB) mechanism. rsc.org This pathway is distinct from a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (a BAC2 mechanism) and involves a two-step process.
The first step is a rapid, reversible deprotonation of the carbamate (B1207046) nitrogen by a base (e.g., hydroxide ion) to form the conjugate base, an N-anion. The second, slower step is the rate-determining unimolecular elimination of the 4-nitrophenoxide leaving group from this anion. This elimination results in the formation of a highly reactive benzyl (B1604629) isocyanate intermediate, which is then rapidly trapped by water to yield benzylamine (B48309) and carbon dioxide.
The rate of hydrolysis can be determined by monitoring the reaction progress under pseudo-first-order conditions, where the concentration of the base is in large excess compared to the carbamate concentration.
Spectroscopic Monitoring of 4-Nitrophenol (B140041) Release
A significant advantage in studying the hydrolysis of this compound is the chromophoric nature of the 4-nitrophenol leaving group. emerginginvestigators.org In neutral or acidic solutions, 4-nitrophenol is largely protonated and colorless. However, under the basic conditions required for hydrolysis, it exists as the bright yellow 4-nitrophenolate (B89219) ion. emerginginvestigators.org
This distinct color change provides a straightforward method for monitoring the progress of the hydrolysis reaction using UV-visible spectrophotometry. The formation of the 4-nitrophenolate ion can be quantitatively measured by monitoring the increase in absorbance at its maximum wavelength (λmax), which is approximately 413 nm. emerginginvestigators.org By recording the absorbance at this wavelength over time, kinetic data can be obtained to determine the rate of reaction. This spectroscopic method allows for precise and continuous tracking of the deprotection or decomposition process. emerginginvestigators.org
Influence of pH on Reactivity and Stability
The stability and reactivity of this compound are critically dependent on the pH of the aqueous solution. The compound exhibits considerable stability in acidic and neutral aqueous environments. emerginginvestigators.orgnih.gov However, its rate of hydrolysis is dramatically accelerated under basic conditions. emerginginvestigators.orgnih.gov
The relationship between pH and the initial rate of hydrolysis is illustrated in the following table, which is based on graphical data from studies monitoring the release of 4-nitrophenolate after a fixed time.
| pH | Relative Initial Rate of Hydrolysis (Arbitrary Units) | Stability |
|---|---|---|
| 1 | Very Low | High |
| 3 | Very Low | High |
| 7 | Very Low | High |
| 8 | Low | Moderate |
| 9 | Low | Moderate |
| 10 | Moderate | Low |
| 11 | High | Very Low |
| 12 | Very High | Very Low |
| 13 | Very High | Very Low |
| 14 | Very High | Very Low |
Comparative Mechanistic Studies with Related Carbonate Systems
To better understand the reactivity of this compound, it is useful to compare its hydrolytic behavior with that of structurally similar compounds, such as activated carbonates.
Reactivity Differentials Between Activated Carbamates and Carbonates
A direct comparison can be made between this compound and its corresponding carbonate analog, 4-nitrophenyl benzyl carbonate. Both compounds are activated esters designed to release the 4-nitrophenoxide leaving group upon hydrolysis. However, kinetic studies have demonstrated a significant difference in their reactivity under basic conditions.
It has been shown that 4-nitrophenyl benzylcarbonate deprotects or hydrolyzes at a faster rate than this compound under the same basic pH conditions. emerginginvestigators.org This difference in reactivity highlights the influence of the atom directly attached to the carbonyl group (nitrogen in the carbamate versus oxygen in the carbonate) on the stability of the molecule. Both compounds, however, share the property of being stable in acidic and neutral pH environments. emerginginvestigators.org
Role of Carbonyl Carbon Charge Density in Hydrolysis
The observed difference in the hydrolysis rates between the activated carbamate and carbonate can be explained by examining the electronic properties of the carbonyl group in each molecule. The mechanism of hydrolysis in both cases involves a nucleophilic attack on the carbonyl carbon. emerginginvestigators.org The electrophilicity, or the magnitude of the partial positive charge, of this carbon is a key determinant of the reaction rate.
In the carbonate, the oxygen atom adjacent to the carbonyl group is more electronegative than the nitrogen atom in the corresponding position of the carbamate. Consequently, this oxygen atom withdraws more electron density from the carbonyl carbon compared to the nitrogen atom. This results in a greater partial positive charge (higher charge density) on the carbonyl carbon of the carbonate. emerginginvestigators.org
Computational studies, such as those using Density Functional Theory (DFT) to calculate Mulliken charges, have supported this hypothesis. These calculations indicate that the carbonyl carbon in 4-nitrophenyl benzylcarbonate possesses a more positive charge compared to that in this compound. emerginginvestigators.org A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack by a hydroxide ion. Therefore, the higher positive charge density on the carbonyl carbon of the carbonate leads to a more favorable nucleophilic addition, resulting in a faster rate of hydrolysis compared to the carbamate. emerginginvestigators.org
Computational Chemistry Approaches to Reaction Pathways
The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing 4-nitrophenyl ring, the central carbamate linkage, and the benzyl group. Understanding how this molecule participates in chemical reactions, such as hydrolysis or nucleophilic substitution, requires a detailed map of the energy landscape of the reaction. Computational methods, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, are essential for constructing these maps.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is a primary tool for studying reaction mechanisms. A key application of DFT is the location and characterization of transition states—the highest energy points along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
For a reaction involving this compound, such as its base-catalyzed hydrolysis, DFT calculations can model the approach of a nucleophile (e.g., a hydroxide ion) to the carbamate's carbonyl carbon. The calculation would proceed by optimizing the geometries of the reactants, the proposed transition state, and the products.
Illustrative Reaction Pathway Analysis: While specific DFT studies on the transition states of this compound are not widely published, the principles can be illustrated with data from related carbamate systems. For example, DFT has been used to study the formation of carbamates from CO2 and amines, a fundamental reaction. researchgate.netresearchgate.net In these studies, a zwitterionic intermediate is often proposed, followed by deprotonation by a base. researchgate.net The transition state for the initial nucleophilic attack of the amine on CO2 is located, and its energy is calculated to determine the reaction barrier.
These examples demonstrate how DFT can quantify the energy barriers and reaction energies, providing a detailed picture of the reaction mechanism. For this compound, a similar approach would identify the rate-determining step and the structure of the high-energy transition state for its reactions.
Table 1: Representative DFT-Calculated Energy Barriers for Carbamate Reactions This table presents illustrative data from computational studies on various carbamate reactions to demonstrate the type of information obtained from DFT transition state analysis.
| Reaction System | Method/Basis Set | Calculated Activation Energy (Barrier) | Reference |
| Pd-Catalyzed Carbamate Synthesis | DFT | Pathway 1: -84.7 kcal/mol (net energy) | mdpi.com |
| Pd-N to Pd-O Rearrangement | DFT / Metadynamics | ~20 kJ/mol (ΔG#) | nih.gov |
| CO2 Absorption by 2-amino-2-methyl-1-propanol | DFT | Not specified, pathway elucidated | researchgate.net |
Note: The data in this table are from different carbamate systems and serve to illustrate the application of DFT, not the specific values for this compound.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. nih.gov The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, electronic structure calculations would reveal the distribution and energies of these frontier orbitals. The strong electron-withdrawing nitro group on the phenyl ring is expected to significantly lower the energy of the LUMO and draw electron density towards it. This would make the aromatic ring susceptible to nucleophilic attack. The carbamate group itself features resonance, which influences electron distribution. nih.gov
Computational studies on related molecules support these expectations. A study comparing 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate used calculations to determine the Mulliken charge at the carbonyl carbon, finding it to be more positive on the carbonate, explaining its faster hydrolysis rate. emerginginvestigators.org This highlights how electronic structure calculations can pinpoint reactive sites. In another study on a molecule containing a 4-nitrophenyl group, the HOMO was found to be distributed over the amino and pyran rings, while the LUMO was localized on the 4-nitrophenyl moiety, indicating that this part of the molecule is the primary electron-accepting site. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors from DFT Calculations This table shows examples of calculated electronic properties for molecules containing functionalities similar to those in this compound.
| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO) (eV) | Reference |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -6.44 | -2.60 | 3.84 | researchgate.net |
| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.81 | -2.51 | 4.30 | |
| Diorganotin(IV) 2-chloridophenylacetohydroxamate | B3LYP/6-311++G(d,p) | -6.91 | -0.65 | 6.26 | nih.gov |
Note: This data is for illustrative purposes, showing the type of output from electronic structure calculations on related molecules.
By analyzing the frontier orbitals and other electronic descriptors, a detailed prediction of the reactivity of this compound can be achieved, guiding experimental studies on its chemical transformations.
Applications of 4 Nitrophenyl Methyl N Benzylcarbamate in Advanced Organic Transformations
Employment as a Precursor for N-Substituted Urea (B33335) Synthesis
The synthesis of N-substituted ureas is a cornerstone of medicinal and materials chemistry. (4-Nitrophenyl)methyl N-benzylcarbamate serves as an effective and versatile precursor for the generation of these important structural motifs. This two-step approach provides a mild and efficient alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022) or isocyanates. thieme-connect.dersc.org
Amine Reactivity and Nucleophilic Addition to the Carbamate (B1207046) Moiety
The core of this synthetic strategy lies in the nucleophilic acyl substitution reaction between an amine and this compound. The electron-withdrawing nature of the 4-nitrophenyl group significantly enhances the electrophilicity of the carbamate's carbonyl carbon. This activation facilitates the attack by a primary or secondary amine, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the weakly basic 4-nitrophenoxide anion, a good leaving group, to furnish the corresponding N,N'-disubstituted urea.
The general mechanism for this transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. This process is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), often in the presence of a mild base like triethylamine (B128534) to neutralize the released 4-nitrophenol (B140041). rsc.org The reaction proceeds smoothly at room temperature, demonstrating the high reactivity of the activated carbamate. rsc.org
Subsequent Hydrogenation and Derivatization Strategies
Following the formation of the N-benzyl-N'-substituted urea, the benzyl (B1604629) group can be readily removed through hydrogenolysis. rsc.org This standard procedure typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium black, under a hydrogen atmosphere. rsc.org The cleavage of the benzyl group yields the desired monosubstituted urea and toluene (B28343) as a byproduct. This two-step sequence, starting from the amine, provides access to a wide array of monosubstituted ureas with high purity. rsc.org
A notable advantage of this methodology is its applicability to a diverse range of amines, including those with complex and sensitive functionalities. For instance, this method has been successfully employed in the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics, where other reagents like benzylisocyanate failed to produce the desired products in significant yields. rsc.org
Chemoselectivity in Amine Coupling Reactions
The reaction of this compound with amines exhibits a degree of chemoselectivity, which is crucial when working with molecules containing multiple nucleophilic sites. While a comprehensive study on the chemoselectivity with this specific reagent is not extensively documented, general principles of amine reactivity suggest that primary amines are typically more nucleophilic than secondary amines and will react preferentially.
The successful derivatization of all primary amino groups in aminoglycosides like kanamycin (B1662678) A highlights the reagent's efficacy in acylating even sterically hindered and electronically diverse amines. rsc.org The ability to achieve exhaustive urea formation on such polyfunctional molecules underscores the robust nature of this synthetic approach.
Table 1: Synthesis of Monosubstituted Ureas via Reaction with this compound and Subsequent Hydrogenolysis rsc.org
| Entry | Amine Substrate | Product after Hydrogenolysis | Overall Yield (%) |
| 1 | Cyclohexanemethylamine | Cyclohexylmethylurea | 92 |
| 2 | Benzylamine (B48309) | Benzylurea | 95 |
| 3 | Aniline (B41778) | Phenylurea | 88 |
| 4 | N-Methylbenzylamine | N-Methyl-N'-benzylurea | 90 |
This table is generated based on data reported in the specified literature and is intended for illustrative purposes.
Functionality as an Orthogonal Base-Labile Protecting Group for Amines
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is of paramount importance. researchgate.netemerginginvestigators.org this compound can be conceptually adapted for use as a protecting group for amines, leveraging the base-lability of the resulting carbamate. The 4-nitrophenyl carbamate functionality, in general, offers an orthogonal protection strategy to commonly employed acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. nih.govnih.gov
Strategies for Selective Protection of Amine Functionalities
Protecting an amine as a this compound involves the reaction of the amine with a suitable chloroformate precursor. The inherent differences in the nucleophilicity of various amines can be exploited to achieve selective protection. For instance, primary amines, being generally more nucleophilic than secondary amines, can be selectively protected under carefully controlled conditions. thieme-connect.de
Strategies for selective protection often involve manipulating reaction parameters such as temperature and the order of reagent addition. For example, when dealing with a molecule containing both primary and secondary amines, the more reactive primary amine can be targeted by using a stoichiometric amount of the protecting group precursor at a lower temperature.
Controlled Deprotection under Mild Basic Conditions
A key feature of the 4-nitrophenyl carbamate protecting group is its susceptibility to cleavage under mild basic conditions. emerginginvestigators.orgnih.govnih.gov This lability is attributed to the electron-withdrawing nitro group, which stabilizes the departing 4-nitrophenolate (B89219) anion. The deprotection can be monitored spectroscopically by observing the release of the intensely yellow-colored 4-nitrophenolate ion. nih.govnih.gov
Hydrolysis of 4-nitrophenyl carbamates is significantly accelerated in basic media, with effective cleavage observed at pH values of 12 and above. nih.govnih.gov This allows for the selective removal of this protecting group in the presence of other functionalities that are sensitive to acidic conditions or hydrogenation, thereby providing a valuable tool for orthogonal synthesis strategies. researchgate.netemerginginvestigators.orgnih.govnih.gov
Table 2: General Deprotection Conditions for Base-Labile Carbamate Protecting Groups
| Protecting Group Family | Deprotection Conditions | Comments |
| 4-Nitrophenyl Carbamates | Mild basic conditions (e.g., pH > 10) | Cleavage is facilitated by the good leaving group ability of the 4-nitrophenoxide. nih.govnih.gov |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine bases (e.g., Piperidine in DMF) | A widely used base-labile protecting group in peptide synthesis. emerginginvestigators.org |
This table provides a general comparison of deprotection conditions for base-labile carbamate protecting groups.
Integration into Multi-Step Synthesis Schemes for Complex Molecules
The utility of this compound extends beyond simple functional group modification; it serves as a critical intermediate in multi-step pathways for synthesizing more complex molecules, notably substituted ureas. Ureas are a vital class of compounds with significant applications in medicinal chemistry and materials science. The reagent provides a highly efficient, two-step method for the preparation of monosubstituted ureas from a wide range of primary amines.
The general synthetic strategy involves two key transformations:
N-Carbamoylation: A primary amine (R-NH₂) reacts with this compound. In this step, the nucleophilic amine attacks the electrophilic carbonyl carbon of the carbamate, displacing the electronically activated 4-nitrophenoxide leaving group. This forms a new intermediate, an N-benzyl-N'-alkyl/aryl urea.
Deprotection via Hydrogenolysis: The benzyl group, which serves as a temporary protecting group on one of the urea nitrogens, is subsequently removed. This is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, and hydrogen gas). This cleavage yields the final monosubstituted urea and toluene as a byproduct.
A key advantage of this methodology is its versatility and efficiency in generating ureas that might be difficult to access through other means, such as the direct handling of unstable isocyanates. masterorganicchemistry.comnih.gov One report highlights this process as a versatile and highly efficient synthesis of monosubstituted ureas in high yield and purity. researchgate.net
| Step | Reactant | Reagent/Conditions | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | Primary Amine (R-NH₂) | This compound | N-Alkyl-N'-benzylurea | Formation of a benzyl-protected urea via displacement of 4-nitrophenol. |
| 2 | N-Alkyl-N'-benzylurea | H₂, Pd/C (Catalytic Hydrogenolysis) | Monosubstituted Urea (R-NH-CO-NH₂) | Removal of the benzyl protecting group to yield the final urea product. researchgate.net |
Relevance in Peptide and Nucleoside Chemistry
In the intricate fields of peptide and nucleoside chemistry, where selective modification of amine and hydroxyl groups is paramount, this compound and related structures serve important functions. Its reactivity is centered on the transfer of a carbamoyl (B1232498) group, a key structural motif in many biologically active molecules.
This compound is an effective reagent for the N-carbamoylation of amino acids and aminosugars. The amine group present in these biomolecules can readily act as a nucleophile, reacting with the reagent to form a stable carbamoyl linkage.
For amino acids, the α-amino group attacks the reagent to yield an N-benzylcarbamoyl amino acid derivative. This reaction effectively modifies the N-terminus of the amino acid, a common strategy in peptide synthesis to control reaction sequences and build peptide chains. Carbamates are widely used to protect amines, particularly those of amino acids. youtube.com
The application of related methodologies has been shown to be particularly effective for complex, polyfunctional molecules like aminosugars (e.g., aminoglycoside antibiotics). masterorganicchemistry.comresearchgate.net Research has demonstrated that such carbamoylation methods can proceed cleanly, converting amino groups to their corresponding urea derivatives without the need for extensive protecting group strategies on the multiple hydroxyl groups present in the sugar scaffold. researchgate.net
| Substrate Class | Generic Structure | Reaction Product with this compound |
|---|---|---|
| Amino Acid | H₂N-CHR-COOH | (C₆H₅CH₂NHCO)-NH-CHR-COOH (N-Benzylcarbamoyl Amino Acid) |
| Aminosugar | Sugar-NH₂ | Sugar-NH-(CONHCH₂C₆H₅) (N-Benzylcarbamoyl Aminosugar) |
In peptide synthesis, one of the most established and historically significant amine-protecting groups is the benzyloxycarbonyl group, commonly abbreviated as Cbz or Z. masterorganicchemistry.comorganic-chemistry.org An analysis of this compound reveals both functional analogies and key differences when compared to the conventional Cbz protection strategy.
Conventional Cbz Protection: The Cbz group is installed by reacting an amine with benzyl chloroformate (Cbz-Cl). organic-chemistry.org The group is prized for its stability under a range of conditions but is readily and cleanly removed by catalytic hydrogenolysis, which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. masterorganicchemistry.comorganic-chemistry.org
Analogy and Differences: The analogy lies in the use of a benzyl-containing moiety to temporarily block an amine's reactivity. Both strategies are central to controlling amide bond formation in peptide synthesis. masterorganicchemistry.com The subsequent removal of the benzyl group via hydrogenolysis in the urea synthesis pathway is a strong point of similarity to the standard Cbz deprotection method. researchgate.netorganic-chemistry.org
However, the structures of the reagents and the installed groups are fundamentally different.
Reagent and Installed Group: Cbz-Cl is a chloroformate that installs a benzyloxycarbonyl group (C₆H₅CH₂-O-CO-). In contrast, this compound is an activated carbamate that transfers a benzylcarbamoyl group (C₆H₅CH₂-NH-CO-).
Installation Mechanism: The installation of Cbz relies on the displacement of a chloride anion. The reactivity of this compound is driven by the displacement of the much larger and more stable 4-nitrophenoxide anion, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group. emerginginvestigators.orgemerginginvestigators.org This makes the carbamate an effective acyl-transfer agent.
While both are carbamate-type protecting groups, the title compound functions as a reagent to build a urea structure, whereas Cbz-Cl installs a terminal protecting group. The 4-nitrophenyl carbamate system is noted for its susceptibility to cleavage under basic conditions, offering an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butyloxycarbonyl). emerginginvestigators.orgemerginginvestigators.orgresearchgate.net This contrasts with the classic Cbz deprotection by hydrogenation.
| Feature | This compound | Benzyl Chloroformate (Cbz-Cl) |
|---|---|---|
| Function | Reagent for installing a benzylcarbamoyl group (forms a urea) | Reagent for installing a benzyloxycarbonyl (Cbz) protecting group |
| Installed Group | C₆H₅CH₂-NH-CO- | C₆H₅CH₂-O-CO- |
| Leaving Group During Installation | 4-Nitrophenoxide | Chloride |
| Typical Benzyl Group Cleavage | Catalytic Hydrogenolysis researchgate.net | Catalytic Hydrogenolysis organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of 4 Nitrophenyl Methyl N Benzylcarbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the chemical environments of protons and carbons within a molecule, providing definitive evidence of its structural connectivity.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
The ¹H NMR spectrum of (4-nitrophenyl)methyl N-benzylcarbamate offers a clear depiction of the distinct proton environments within the molecule. The benzylic protons of the N-benzyl group typically appear as a singlet around δ 5.1 ppm. The aromatic protons of the 4-nitrophenyl group present as a set of doublets in the downfield region, characteristically between δ 8.2 and 8.4 ppm, with a coupling constant (J) of approximately 8 to 9 Hz. This splitting pattern is indicative of the para-substitution on the phenyl ring. The protons of the benzyl (B1604629) group's phenyl ring resonate in the aromatic region as well, though their specific shifts can overlap with those of the nitrophenyl group.
For comparison, the related compound, 4-nitrobenzyl carbamate (B1207046), displays its benzylic protons as a singlet at δ 4.834 ppm. rsc.org The aromatic protons of the 4-nitrophenyl group in this molecule appear as doublets at δ 7.520-7.541 and δ 8.191-8.213 ppm. rsc.org
Table 1: ¹H NMR Data for this compound and a Related Derivative
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Benzyl CH₂ | ~5.1 | Singlet | N/A |
| 4-Nitrophenyl Ar-H | ~8.2 - 8.4 | Doublet | 8 - 9 | |
| 4-Nitrobenzyl Carbamate | Benzyl CH₂ | 4.834 | Singlet | N/A |
| 4-Nitrophenyl Ar-H | 7.520 - 7.541 | Doublet | 8.4 | |
| 4-Nitrophenyl Ar-H | 8.191 - 8.213 | Doublet | 8.8 |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. A key diagnostic signal is the resonance of the carbamate carbonyl carbon, which is typically observed around δ 155 ppm. The carbons of the aromatic rings appear in the characteristic downfield region for sp²-hybridized carbons. The carbon atoms of the 4-nitrophenyl ring are influenced by the strong electron-withdrawing nitro group, which affects their chemical shifts. The benzylic carbon of the N-benzyl group will have a distinct chemical shift as well.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the key functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong band corresponding to the C=O stretching vibration of the carbamate group is typically observed in the region of 1700–1720 cm⁻¹. The presence of the nitro group is confirmed by two distinct vibrations: an asymmetric stretching vibration around 1520 cm⁻¹ and a symmetric stretching vibration near 1340 cm⁻¹.
For comparative analysis, the FT-IR spectrum of the related 4-nitrobenzyl carbamate shows a C=O stretch at 1604 cm⁻¹, an -NH stretch at 3526 cm⁻¹, and an -NH bend at 1513 cm⁻¹. rsc.org Another related compound, benzyl carbamate, exhibits its C=O stretch at 1694 cm⁻¹. rsc.org
Table 2: Key FT-IR Vibrational Frequencies for this compound and Related Derivatives
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound | C=O Stretch | ~1700 - 1720 |
| Asymmetric NO₂ Stretch | ~1520 | |
| Symmetric NO₂ Stretch | ~1340 | |
| 4-Nitrobenzyl Carbamate | C=O Stretch | 1604 |
| -NH Stretch | 3526 | |
| -NH Bend | 1513 | |
| Benzyl Carbamate | C=O Stretch | 1694 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Monitoring
UV-Vis spectrophotometry is a powerful technique for monitoring chemical reactions in real-time, particularly when a reactant or product absorbs light in the ultraviolet or visible range. The hydrolysis of this compound is an ideal candidate for this method, as the reaction progress can be tracked by monitoring the formation of the intensely colored 4-nitrophenolate (B89219) ion under basic conditions.
The base-catalyzed hydrolysis of this compound cleaves the carbamate, releasing benzylamine (B48309) and 4-nitrophenol (B140041). In basic solutions, the 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a strong, characteristic yellow color. This anion has a distinct absorbance maximum, allowing for its precise quantification.
Research has shown that the peak absorbance of the 4-nitrophenolate ion occurs at approximately 413 nm, a wavelength where the parent carbamate substrate does not significantly absorb. By monitoring the increase in absorbance at this wavelength over time, a kinetic profile of the hydrolysis reaction can be constructed. This allows for the calculation of reaction rates under various conditions.
Studies comparing the hydrolysis of this compound across a range of pH values have demonstrated that the reaction is highly dependent on basicity. Minimal to no hydrolysis is observed in acidic and neutral conditions (pH 1-7). However, the rate of product formation increases significantly in basic environments, with the most effective deprotection occurring at pH 12 and above. The initial rates of hydrolysis can be derived directly from the absorbance data, providing quantitative insight into the compound's stability and reactivity.
Table 1: UV-Vis Spectroscopic Data for Kinetic Monitoring of Carbamate Hydrolysis
| Parameter | Value | Description | Source |
| Analyte | 4-Nitrophenolate ion | The chromophoric product monitored during the reaction. | |
| Wavelength (λmax) | 413 nm | The wavelength of maximum absorbance for the 4-nitrophenolate ion. | |
| Reaction Condition | Basic (pH > 8) | Hydrolysis is significantly accelerated only in basic conditions. | |
| Optimal pH for Hydrolysis | ≥ 12 | The reaction is most effective at high pH levels. |
Solid-State Structural Investigations
The characterization of a compound in the solid state is fundamental to understanding its physical properties, such as stability, solubility, and crystal packing. X-ray diffraction techniques are the definitive methods for this purpose.
Powder X-Ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to identify crystalline phases and assess the purity of a solid sample. When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles according to Bragg's Law. The resulting diffraction pattern of intensity versus diffraction angle (2θ) is unique to a specific crystalline solid, acting as a "fingerprint."
For this compound, a PXRD analysis would confirm the crystalline nature of a synthesized batch. The pattern could be used for quality control to ensure phase purity, as amorphous content or the presence of crystalline impurities (such as unreacted starting materials) would be readily detectable. While PXRD is a crucial technique for such characterization, specific PXRD data for this compound are not available in the reviewed scientific literature.
Single Crystal X-Ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry.
A comprehensive search of the available scientific literature and crystallographic databases did not yield a definitive crystal structure for this compound. However, the crystal structure of the closely related derivative, methyl N-(4-nitrophenyl)carbamate , has been determined and provides significant insight into the likely structural features of this class of compounds.
In the study of methyl N-(4-nitrophenyl)carbamate, crystals were grown and analyzed, revealing a triclinic crystal system with a P-1 space group. The analysis showed that the nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring. The molecules in the crystal are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that are further organized into sheets by weaker C—H⋯O interactions. This detailed structural information is invaluable for understanding intermolecular forces and crystal packing, which influence the material's physical properties. The data obtained for this derivative illustrates the level of detail that SCXRD provides.
Table 2: Illustrative Single Crystal X-Ray Diffraction Data for Methyl N-(4-nitrophenyl)carbamate
This data is for a closely related derivative and serves to illustrate the type of information obtained from SCXRD analysis.
| Parameter | Value | Unit | Source |
| Chemical Formula | C₈H₈N₂O₄ | - | |
| Crystal System | Triclinic | - | |
| Space Group | P-1 | - | |
| a | 7.4269 | Å | |
| b | 8.1003 | Å | |
| c | 8.5376 | Å | |
| α | 101.634 | ° | |
| β | 97.914 | ° | |
| γ | 116.660 | ° | |
| Volume (V) | 434.04 | ų | |
| Z | 2 | - |
Emerging Research Directions and Future Prospects for 4 Nitrophenyl Methyl N Benzylcarbamate
Development of Sustainable and Green Chemistry Routes for Production
Traditional methods for synthesizing carbamates often involve hazardous reagents like phosgene (B1210022) and its derivatives. Modern research is actively pursuing greener and more sustainable alternatives for the production of (4-nitrophenyl)methyl N-benzylcarbamate and related compounds. A significant area of focus is the utilization of carbon dioxide (CO2) as a C1 building block, which offers a nontoxic and renewable carbon source. acs.org
One promising green approach is the direct fixation of CO2 with amines and alcohols. While challenging due to the thermodynamic stability of CO2, this method avoids the use of toxic phosgene. acs.org Research has also explored biphasic methods for the synthesis of 4-nitrophenyl N-alkylcarbamates, which can offer advantages in product separation and catalyst recycling, contributing to a more sustainable process. acs.org
Furthermore, the principles of green chemistry are being applied through the development of novel reaction media and energy sources. For instance, the use of greener solvents and photocatalysis, which utilizes visible light to drive chemical reactions, are emerging as viable strategies to reduce the environmental impact of carbamate (B1207046) synthesis. nih.gov
Continuous flow chemistry presents another avenue for the sustainable production of carbamates. Flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for automation and scalability, making them well-suited for optimizing reaction conditions and minimizing waste. mdpi.comnih.govacs.org The application of flow chemistry to multistep syntheses, including those involving carbamates, has been demonstrated, highlighting its potential for the efficient and sustainable production of complex molecules. mdpi.com
A notable green synthetic protocol is the Hofmann rearrangement of aromatic amides using environmentally benign reagents like oxone and potassium chloride, followed by trapping of the isocyanate intermediate with an alcohol to form the carbamate. nih.gov This method circumvents the need for harsh or toxic reagents typically associated with this transformation.
| Green Chemistry Approach | Key Features | Potential Application to this compound |
| CO2 Utilization | Employs a renewable and non-toxic C1 source, reducing reliance on phosgene. acs.org | Direct synthesis from 4-nitroaniline, benzyl (B1604629) alcohol, and CO2. |
| Biphasic Synthesis | Facilitates easier product isolation and potential for catalyst recycling. acs.org | Improved separation of this compound from the reaction mixture. |
| Photocatalysis | Uses light as an energy source, often enabling milder reaction conditions. nih.gov | Light-driven synthesis could reduce the need for high temperatures and harsh reagents. |
| Flow Chemistry | Offers enhanced safety, scalability, and process control. mdpi.comnih.govacs.org | Continuous and automated production with improved yield and purity. |
| Green Hofmann Rearrangement | Utilizes non-toxic reagents like oxone for the rearrangement step. nih.gov | A safer alternative to traditional methods for generating the isocyanate precursor. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency, reactivity, and selectivity of carbamate synthesis. Research in this area is exploring a range of catalysts, from transition metals to organocatalysts, to facilitate the formation of the carbamate bond under milder conditions and with greater control.
Transition-metal catalysis has shown significant promise in the synthesis of N-aryl carbamates. Palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols provide a versatile route to a variety of carbamate products. mit.edu Dual nickel photocatalysis has also emerged as a powerful tool for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light, avoiding the need for high pressures of CO2 or stoichiometric activating reagents. acs.org These methods could potentially be adapted for the synthesis of this compound.
N-Heterocyclic carbenes (NHCs) have gained prominence as highly effective organocatalysts for a wide range of chemical transformations, including carbamate synthesis. NHCs can activate substrates and facilitate bond formation under mild conditions. The synthesis and application of NHC-metal complexes, particularly with ruthenium, have been extensively studied for various catalytic reactions, and their potential in carbamate synthesis is an active area of research. nih.govresearchgate.net The development of self-supported NHCs, where the catalytic carbene is part of a polymer backbone, offers the advantage of easy catalyst recovery and recyclability. nih.gov
Enzymatic catalysis represents a green and highly selective approach to chemical synthesis. While specific enzymes for the direct synthesis of this compound have not been extensively reported, the broader field of biocatalysis is rapidly expanding. Enzymes could offer unparalleled selectivity and operate under mild, environmentally friendly conditions, making them an attractive area for future research in carbamate production.
| Catalytic System | Mechanism of Action | Potential Advantages for this compound Synthesis |
| Palladium Catalysis | Cross-coupling of aryl halides/triflates with a cyanate source and an alcohol. mit.edu | High efficiency and functional group tolerance. |
| Dual Nickel Photocatalysis | Visible-light-mediated coupling of aryl halides, amines, and CO2. acs.org | Mild reaction conditions and use of a sustainable C1 source. |
| N-Heterocyclic Carbenes (NHCs) | Organocatalytic activation of substrates. nih.gov | Metal-free catalysis, mild conditions, and potential for recyclability. |
| Enzymatic Catalysis | Biocatalytic transformation with high selectivity. | Environmentally benign, high chemo-, regio-, and stereoselectivity. |
Expansion of Synthetic Applications in Complex Chemical Synthesis
This compound and its analogs are valuable intermediates in organic synthesis, with their utility extending beyond simple carbamate formation. A primary application lies in their use as protecting groups for amines in multi-step synthesis, particularly in peptide chemistry. The 4-nitrophenyl group acts as a good leaving group, allowing for the facile introduction of the benzylcarbamate protecting group onto an amine. This protecting group can be subsequently removed under specific conditions, revealing the free amine for further transformations. acs.org
The compound also serves as a precursor for the synthesis of other important functional groups. For instance, it can be readily converted into monosubstituted ureas through reaction with various amines followed by hydrogenolysis. acs.orgresearchgate.net This two-step process provides a versatile and efficient method for accessing a wide range of urea (B33335) derivatives, which are prevalent in many biologically active molecules.
Furthermore, research has demonstrated the use of related nitrobenzyl carbamates in the synthesis of monoprotected α,ω-diamines . plos.org This highlights the potential of this compound in synthetic strategies requiring the selective functionalization of one amino group in a diamine, a common challenge in the synthesis of complex nitrogen-containing compounds.
The reactivity of the 4-nitrophenyl group also opens up possibilities for further functionalization. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions, allowing for the elaboration of the aromatic ring and the construction of more complex molecular architectures. This latent functionality makes this compound a versatile building block in the synthesis of bioactive molecules and functional materials. nih.gov
| Synthetic Application | Description | Example |
| Protecting Group Chemistry | The benzylcarbamate group can be introduced to protect amines during multi-step synthesis. acs.org | Protection of amino acids in peptide synthesis. |
| Synthesis of Ureas | Serves as a precursor for the efficient synthesis of monosubstituted ureas. acs.orgresearchgate.net | Reaction with a primary amine followed by hydrogenolysis to yield the corresponding urea. |
| Synthesis of Monoprotected Diamines | Enables the selective protection of one amino group in a diamine. plos.org | Reaction with a diamine to yield a monoprotected intermediate for further functionalization. |
| Precursor for Further Functionalization | The nitro group can be reduced to an amine, allowing for subsequent chemical modifications. nih.gov | Reduction of the nitro group followed by acylation or arylation to introduce new substituents. |
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, molecular properties, and the design of new molecules and catalysts. For this compound, advanced computational modeling offers significant potential to predict its reactivity and guide the development of new applications.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. DFT calculations can be employed to investigate the geometry, stability, and reactivity of this compound and its reaction intermediates. researchgate.netnih.govresearchgate.netnih.gov For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov Molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify regions prone to intermolecular interactions. nih.gov Such studies on related nitrophenyl carbamates have provided valuable information on their structural and electronic properties. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govplos.org For carbamates, QSAR models can be developed to predict properties such as their inhibitory activity against specific enzymes or their toxicity. nih.gov These models, often built using descriptors derived from computational chemistry, can guide the design of new this compound derivatives with enhanced desired properties and reduced undesired effects.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.govacs.org MD simulations can provide insights into the conformational preferences of the molecule and the stability of its complexes, which is particularly relevant for understanding its role as a protecting group or its interaction with a biological target. acs.org
The integration of these computational methods allows for the in silico design of novel catalysts and reagents for the synthesis of this compound, as well as the predictive design of new derivatives with tailored properties for specific applications in medicinal chemistry and materials science. nih.gov
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). researchgate.netnih.govnih.gov | Prediction of reactivity, stability, and sites for chemical modification. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structure with biological activity or reactivity. nih.govplos.org | Design of new derivatives with improved performance and safety profiles. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior and intermolecular interactions. nih.govacs.org | Understanding of conformational preferences and binding interactions with other molecules. |
| Predictive Design | In silico design of novel catalysts and derivatives with desired properties. nih.gov | Rational design of new synthetic routes and functional molecules. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-nitrophenyl)methyl N-benzylcarbamate, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound is synthesized via a carbamate-forming reaction between benzylamine derivatives and 4-nitrophenyl chloroformate or isocyanate intermediates. For example, coupling THB111 (a benzodiazepine intermediate) with phenyl isocyanate under anhydrous conditions at 0–25°C yields 86% product with a melting point of 97.4°C . Optimization involves controlling steric hindrance (e.g., using less bulky substituents on the benzyl group) and selecting aprotic solvents (e.g., THF or DCM) to minimize side reactions .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 7.2–8.3 ppm (aromatic protons) and δ 150–155 ppm (carbamate carbonyl) confirm structural integrity .
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å) validate molecular geometry .
- HRMS (ESI) : Exact mass calculations (e.g., [M+H]+ = 315.1212) verify molecular formula (C₁₄H₁₂N₂O₄) .
Advanced Research Questions
Q. How does the electronic nature of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, polarizing the adjacent carbonyl group and enhancing electrophilicity. This facilitates nucleophilic attack at the carbamate carbonyl, as demonstrated in aminolysis reactions with primary amines (e.g., benzylamine) under mild conditions (room temperature, 12–24 hours) . Computational studies (B3LYP/6-31G(d)) suggest a two-step mechanism: (1) nitro group-induced charge localization and (2) transition-state stabilization via hydrogen bonding .
Q. What computational models have been employed to predict the reaction pathways and transition states involving this compound?
- Methodological Answer : Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level are used to model Diels–Alder-like cycloadditions. For example, simulations predict heterodiene pathways with activation energies of ~25 kcal/mol, consistent with experimental product distributions (e.g., bicyclo[2.2.1]heptane derivatives) . Transition-state analysis reveals steric effects from the benzyl group dictate regioselectivity .
Q. How can steric hindrance in the benzyl group affect the regioselectivity of reactions involving this compound?
- Methodological Answer : Steric bulk in the benzyl substituent (e.g., ortho-substituted benzyl groups) disfavors intramolecular cyclization due to spatial constraints. For instance, reactions with 2-methylpentan-2,4-diol predominantly yield methyl N-benzylcarbamate (86%) instead of oxazinanones (0.3%), highlighting steric limitations in six-membered ring formation .
Contradictions and Knowledge Gaps
- Stereochemical Outcomes : Computational models predict heterodiene pathways, but experimental data for this compound-specific cycloadditions are limited.
- Biological Activity : While structurally similar carbamates show antimicrobial potential , direct studies on this compound’s bioactivity are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
